![molecular formula C19H17FN2O B5797022 N-[4-(1-cyanocyclopentyl)phenyl]-2-fluorobenzamide](/img/structure/B5797022.png)
N-[4-(1-cyanocyclopentyl)phenyl]-2-fluorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(1-cyanocyclopentyl)phenyl]-2-fluorobenzamide, also known as BMS-986177, is a small molecule drug that has shown potential as a therapeutic agent for various diseases. This drug has been developed by Bristol-Myers Squibb and is currently undergoing clinical trials for the treatment of inflammatory bowel disease and other autoimmune disorders.
Mechanism of Action
N-[4-(1-cyanocyclopentyl)phenyl]-2-fluorobenzamide is a selective inhibitor of a protein called TYK2, which plays a key role in the immune response. By inhibiting TYK2, N-[4-(1-cyanocyclopentyl)phenyl]-2-fluorobenzamide reduces the activity of several pro-inflammatory cytokines, which are responsible for the symptoms of autoimmune diseases.
Biochemical and Physiological Effects:
N-[4-(1-cyanocyclopentyl)phenyl]-2-fluorobenzamide has been shown to reduce inflammation and improve clinical outcomes in preclinical models of inflammatory bowel disease and rheumatoid arthritis. The drug has also been shown to have a good safety profile in animal studies.
Advantages and Limitations for Lab Experiments
One advantage of N-[4-(1-cyanocyclopentyl)phenyl]-2-fluorobenzamide is its selectivity for TYK2, which reduces the risk of off-target effects. However, the drug is still in the early stages of clinical development and its efficacy and safety in humans are not yet fully understood.
Future Directions
There are several potential future directions for research on N-[4-(1-cyanocyclopentyl)phenyl]-2-fluorobenzamide. One area of interest is the drug's potential for treating other autoimmune diseases, such as multiple sclerosis and psoriasis. Another direction is the development of combination therapies that target multiple components of the immune system for more effective treatment of autoimmune diseases. Additionally, further studies are needed to fully understand the safety and efficacy of N-[4-(1-cyanocyclopentyl)phenyl]-2-fluorobenzamide in humans.
Synthesis Methods
The synthesis of N-[4-(1-cyanocyclopentyl)phenyl]-2-fluorobenzamide involves several steps, including the preparation of intermediates and the final coupling reaction. The starting materials for the synthesis are commercially available and the process is carried out under controlled conditions to ensure purity and yield.
Scientific Research Applications
N-[4-(1-cyanocyclopentyl)phenyl]-2-fluorobenzamide has been extensively studied in preclinical models for its efficacy in treating inflammatory bowel disease, rheumatoid arthritis, and other autoimmune disorders. The drug has shown promising results in reducing inflammation and improving clinical outcomes in animal models.
properties
IUPAC Name |
N-[4-(1-cyanocyclopentyl)phenyl]-2-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2O/c20-17-6-2-1-5-16(17)18(23)22-15-9-7-14(8-10-15)19(13-21)11-3-4-12-19/h1-2,5-10H,3-4,11-12H2,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPJCZPMYQRFMMB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C#N)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(1-cyanocyclopentyl)phenyl]-2-fluorobenzamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.